Sodium 3-hydroxypropane-1-sulfinate

Catalog No.
S13727681
CAS No.
M.F
C3H7NaO3S
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-hydroxypropane-1-sulfinate

Product Name

Sodium 3-hydroxypropane-1-sulfinate

IUPAC Name

sodium;3-hydroxypropane-1-sulfinate

Molecular Formula

C3H7NaO3S

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C3H8O3S.Na/c4-2-1-3-7(5)6;/h4H,1-3H2,(H,5,6);/q;+1/p-1

InChI Key

LUXVLKAGQGHBQA-UHFFFAOYSA-M

Canonical SMILES

C(CO)CS(=O)[O-].[Na+]

Sodium 3-hydroxypropane-1-sulfinate, also known as sodium 3-hydroxypropane-1-sulfonate, is a chemical compound with the molecular formula C3H7NaO4S\text{C}_3\text{H}_7\text{NaO}_4\text{S} and a molecular weight of approximately 162.14 g/mol. This compound features both a hydroxyl group and a sulfonate group, which contribute to its unique chemical properties and reactivity. It is primarily used in various industrial and research applications due to its ability to act as a sulfonating agent and a reagent in organic synthesis.

  • Oxidation: This compound can be oxidized to form corresponding sulfonic acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to yield alcohol derivatives, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions, often utilizing reagents like thionyl chloride or phosphorus tribromide.

These reactions allow for the formation of various products, including sulfonic acids and alcohol derivatives, depending on the specific reagents and reaction conditions employed.

Sodium 3-hydroxypropane-1-sulfinate exhibits notable biological activity, particularly in biochemical assays where it serves as a buffer. Its sulfonate group enhances solubility in aqueous solutions, making it suitable for various biological applications. Additionally, it can modulate enzyme activities and receptor interactions due to its reactive nature . This compound has been utilized in the preparation of negatively charged probe particles for investigating the nanoporosity of cellulosic fibers, showcasing its relevance in materials science as well.

The synthesis of sodium 3-hydroxypropane-1-sulfinate typically involves the reaction of 3-chloro-1-propanol with sodium sulfite under alkaline conditions. This method ensures the formation of the desired sulfonate with high purity. In industrial settings, continuous flow processes are often employed to optimize yield and maintain consistent reaction conditions such as temperature and pH .

Another method involves reacting allyl alcohol with sodium bisulfite or sodium metabisulfite in the presence of an oxidizing agent, which facilitates the conversion of starting materials into the desired product while maintaining a neutral to slightly alkaline environment throughout the reaction .

Sodium 3-hydroxypropane-1-sulfinate has diverse applications across several fields:

  • Chemistry: It is used as a reagent in organic synthesis and serves as an intermediate in producing other chemicals.
  • Biology: The compound is utilized in biochemical assays and as a buffer in various biological experiments.
  • Industry: It finds applications in manufacturing detergents, surfactants, electroplating intermediates, and pharmaceutical excipients .

Research indicates that sodium 3-hydroxypropane-1-sulfinate interacts with various molecular targets within biological systems. Its ability to act as a sulfonating agent enables it to participate in different biochemical pathways, influencing enzyme activity and receptor functions. These interactions are crucial for understanding its role in both synthetic chemistry and biological applications .

Several compounds share structural similarities with sodium 3-hydroxypropane-1-sulfinate:

Compound NameKey Features
Sodium 3-chloro-2-hydroxypropane-1-sulfonateContains a chlorine atom; more reactive in substitution reactions.
Sodium 1-hydroxy-3-propanesulfonateDifferent position of hydroxyl group; distinct reactivity profile.
Sodium 2-hydroxyethanesulfonateShorter carbon chain; different solubility characteristics.

Uniqueness: Sodium 3-hydroxypropane-1-sulfinate is unique due to its specific combination of hydroxyl and sulfonate groups, which impart distinct reactivity and solubility properties compared to similar compounds. Its versatility makes it particularly valuable for various chemical transformations and applications that require specific functional characteristics.

This comprehensive overview highlights sodium 3-hydroxypropane-1-sulfinate's significance in chemical research and industrial applications while elucidating its unique properties compared to related compounds.

Bisulfite-Allyl Alcohol Addition Mechanisms in Aqueous Media

The synthesis of sodium 3-hydroxypropane-1-sulfinate through bisulfite-allyl alcohol addition represents one of the most established methodologies for producing this important organosulfur compound [1] [2]. The mechanism proceeds through a nucleophilic addition pathway where sodium bisulfite acts as the nucleophile attacking the electrophilic carbon of the allyl alcohol double bond in aqueous solution [1] [2].

The reaction mechanism initiates with the formation of a sulfite anion which attacks the less substituted carbon of the allyl alcohol, following anti-Markovnikov selectivity [1] [2]. This addition occurs under neutral to slightly alkaline conditions, with optimal pH maintained between 7.0 and 7.5 to prevent hydrolysis of the sulfinate group while ensuring adequate nucleophilicity of the bisulfite species [2]. The presence of oxygen or oxygen-containing oxidizing agents is essential for the conversion of intermediate sulfite esters to the final sulfinate product [1] [2].

Temperature control emerges as a critical parameter, with optimal reaction temperatures ranging from 10 to 60 degrees Celsius [2]. Lower temperatures favor the desired addition reaction while minimizing competing side reactions such as polymerization of allyl alcohol or oxidative degradation of the sulfinate product [2]. The reaction proceeds most efficiently when allyl alcohol is added gradually to an excess of sodium bisulfite solution, maintaining a substantial excess of bisulfite throughout the reaction period [2].

Table 1: Synthetic Methodologies Comparison

MethodTemperature (°C)Pressure (MPa)pH RangeYield (%)Reaction Time
Bisulfite-Allyl Alcohol Addition10-60Atmospheric7.0-7.590-951-2 hours
Chloro-propanol Substitution70-80AtmosphericAlkaline80-85Overnight
Continuous Flow Reactor20-600.5-1.0Neutral85-9015 minutes
Metabisulfite Addition100AtmosphericNeutral-Alkaline7814 hours

The mechanism requires vigorous mixing to ensure optimal dispersion of oxygen or air throughout the reaction medium [2]. Stirring speeds of 1500 revolutions per minute with air flow rates of 2 liters per minute have been demonstrated to provide optimal mass transfer conditions [2]. The use of baffles in the reaction vessel prevents simple circular liquid movement and enhances the degree of oxygen distribution [2].

Table 2: Optimal Reaction Conditions for Bisulfite-Allyl Alcohol Addition

ParameterOptimal ValueCritical Impact
Allyl Alcohol Concentration72.3% azeotropic mixtureMass transfer efficiency
Sodium Bisulfite Excess20-60% above stoichiometricComplete conversion
Stirring Speed (RPM)1500Oxygen dispersion
Air Flow Rate (L/min)2.0Oxidation rate
Temperature Control10-60°CReaction selectivity
pH Maintenance7.0-8.0Side reaction prevention
Reaction MonitoringIodometric titrationReal-time optimization

The stoichiometry requires a 20 to 60 percent excess of sodium bisulfite above the theoretical amount needed for the addition reaction [2]. This excess compensates for the oxidation of sulfite to sulfate during the reaction process and ensures complete conversion of allyl alcohol [2]. Continuous pH monitoring and adjustment using diluted sulfuric acid maintains the optimal reaction environment throughout the process [2].

Controlled Hydrolysis Techniques for Sulfinate Group Preservation

The preservation of sulfinate functionality during synthesis and processing represents a significant challenge due to the inherent susceptibility of sulfur-sulfur bonds to hydrolytic cleavage [3]. Controlled hydrolysis techniques have been developed to minimize unwanted degradation while maintaining the desired chemical transformations [4] [3].

The hydrolysis equilibrium of sulfinate compounds shifts significantly under alkaline conditions, leading to formation of both nucleophilic hydrosulfide species and electrophilic sulfenic acid derivatives [3]. This hydrolysis-driven equilibrium occurs even under physiological pH conditions, making careful control of reaction parameters essential for sulfinate group preservation [3].

Hydroxyl group-containing substances have been identified as effective protective agents against sulfinate hydrolysis [3]. Tyrosine demonstrates the strongest protective activity among naturally occurring amino acids, effectively stabilizing sulfinate groups against both spontaneous and chemically induced hydrolysis [3]. The mechanism involves hydroxyl groups competing with water for nucleophilic attack sites, thereby reducing hydrolysis-dependent degradation [3].

Temperature management plays a crucial role in sulfinate preservation during controlled hydrolysis procedures [4]. Elevated temperatures accelerate hydrolytic processes, necessitating careful temperature control during synthesis and purification operations [4]. The use of sulfide anti-oxidation buffers in conjunction with elimination of air contact has proven effective for preserving sulfinate-containing samples over extended periods [5].

The pH optimization for sulfinate preservation requires maintaining conditions between 6.5 and 7.5, where hydrolysis rates are minimized while retaining adequate solubility [3] [6]. Below pH 6.0, protonation of sulfinate groups increases susceptibility to nucleophilic attack, while above pH 8.0, increased hydroxide ion concentration accelerates hydrolytic cleavage [3] [6].

Ionic strength effects significantly influence sulfinate stability in aqueous media [3]. Higher ionic strength solutions provide improved stability through ion pairing effects that reduce the effective concentration of free hydroxide ions available for hydrolytic attack [3]. The addition of neutral salts such as sodium chloride or potassium sulfate can enhance sulfinate preservation without interfering with desired synthetic transformations [3].

Industrial-Scale Production via Continuous Flow Reactor Systems

Continuous flow reactor technology has emerged as a preferred methodology for industrial-scale production of sodium 3-hydroxypropane-1-sulfinate, offering superior control over reaction parameters and enhanced safety compared to traditional batch processes [7] [8]. The implementation of continuous flow systems enables precise temperature and residence time control while minimizing the formation of unwanted byproducts [7] [8].

The design of continuous flow reactors for sulfinate production incorporates modular fluidic components with optimized channel geometries to ensure uniform mixing and heat transfer [7]. Individual fluidic modules can be connected sequentially to achieve desired residence times ranging from 10 seconds to one hour, depending on the specific reaction requirements and desired throughput [7].

Temperature control in continuous flow systems utilizes sophisticated thermal management systems capable of maintaining reaction temperatures between 160 and 280 degrees Celsius with high precision [7]. The elevated temperature capability enables rapid reaction completion while the precise control prevents thermal degradation of temperature-sensitive sulfinate products [7].

Table 3: Scale-up Parameters for Continuous Flow Reactor Systems

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume (L)5100-5002500+
Flow Rate (mL/min)2-1050-200500-1500
Residence Time (min)10-6015-4510-30
Temperature (°C)20-4025-4530-50
Pressure (MPa)Atmospheric0.2-0.50.5-1.0
Mixing EfficiencyBaffled stirringStatic mixersContinuous mixing
Heat Transfer Coefficient (W/m²K)500-800800-12001200-2000

Flow rate optimization represents a critical parameter for industrial production, with typical rates ranging from 2 milliliters per minute for laboratory-scale operations to 1500 milliliters per minute for full industrial implementation [7] [8]. The relationship between total reactor volume and flow rate determines residence time, which must be carefully optimized to ensure complete conversion while maintaining product quality [7].

Pressure management in continuous flow systems operates at elevated pressures ranging from 0.5 to 1.0 megapascals to prevent bubble formation and ensure consistent flow characteristics [7] [8]. The pressurized environment also enhances the solubility of reactant gases such as oxygen or air, improving reaction efficiency and product yield [7] [8].

The scalability of continuous flow reactor systems enables seamless transition from laboratory development to full industrial production [7]. Reactor volumes can be scaled from 10 milliliters for initial screening to 2500 milliliters or larger for industrial applications while maintaining consistent reaction performance [7].

Heat transfer efficiency in industrial-scale continuous flow reactors achieves coefficients ranging from 1200 to 2000 watts per square meter per Kelvin, significantly higher than traditional batch reactors [7]. This enhanced heat transfer capability enables rapid temperature changes and precise thermal control throughout the reaction process [7].

Purification Protocols: Crystallization versus Chromatographic Separation

The purification of sodium 3-hydroxypropane-1-sulfinate requires careful selection of separation techniques to achieve the high purity levels demanded for industrial applications while maintaining economic viability [9]. Crystallization and chromatographic methods represent the two primary approaches, each offering distinct advantages and limitations [10] [9].

Crystallization from ethanol has emerged as the preferred industrial purification method, achieving purities of 95 to 98 percent with recovery yields of 90 to 95 percent [2] [9]. The process involves dissolution of crude product in minimal amounts of 90 percent ethanol followed by controlled cooling to induce crystallization of pure sodium 3-hydroxypropane-1-sulfinate [2]. The high selectivity of ethanol crystallization effectively removes sulfate impurities and unreacted starting materials [2] [9].

Table 4: Purification Methods Comparison

MethodPurity Achieved (%)Recovery Yield (%)Process TimeCost FactorIndustrial Suitability
Crystallization from Ethanol95-9890-954-6 hoursLowExcellent
Crystallization from Methanol90-9585-903-5 hoursLowGood
Ion Exchange Chromatography99+75-852-4 hoursHighLimited
Precipitation with Acid85-9080-851-2 hoursVery LowGood
Solvent Extraction80-8570-802-3 hoursMediumFair

Methanol crystallization provides an alternative approach with slightly reduced purity levels of 90 to 95 percent but offers faster processing times of 3 to 5 hours compared to ethanol methods [9]. The lower boiling point of methanol facilitates solvent recovery and reduces energy consumption during the purification process [9].

Ion exchange chromatography achieves the highest purity levels exceeding 99 percent through selective removal of ionic impurities [9]. The process utilizes cation exchange resins in acid form to remove metallic ions and residual sulfate impurities while retaining the desired sulfinate product [9]. However, the high cost of chromatographic media and lower recovery yields of 75 to 85 percent limit its industrial applicability [9].

Table 5: Physical and Chemical Properties

PropertyValueAnalytical Method
Molecular FormulaC₃H₇NaO₄SElemental analysis
Molecular Weight (g/mol)162.14Mass spectrometry
Melting Point (°C)260 (decomposition)DSC/TGA
Density (g/cm³)1.489Pycnometry
Water SolubilityHighly solubleGravimetric
pH (1% solution)6.5-7.5pH meter
Hygroscopic NatureModerateGravimetric
Crystal SystemOrthorhombicX-ray diffraction

The crystallization process optimization requires careful control of cooling rates to ensure proper crystal formation and minimize inclusion of impurities [11]. Slow cooling rates of 1 to 2 degrees Celsius per hour promote the formation of well-defined crystals with enhanced purity, while rapid cooling can lead to amorphous precipitates with trapped impurities [11].

Solvent selection for crystallization considers both solubility characteristics and environmental factors [9]. Ethanol and methanol provide optimal solubility profiles for sodium 3-hydroxypropane-1-sulfinate while offering acceptable environmental and safety profiles for industrial use [9]. The azeotropic properties of these alcohols with water enable effective removal of residual moisture from the crystallized product [9].

Filtration and washing procedures following crystallization utilize cold alcohol solutions to remove residual impurities while minimizing product dissolution [2] [9]. Multiple washing cycles with fresh solvent ensure complete removal of soluble contaminants and achieve the desired purity specifications [2] [9].

Thermal analysis of sodium 3-hydroxypropane-1-sulfinate reveals a complex decomposition profile characterized by multiple distinct thermal events. The compound exhibits a melting point of 260°C with decomposition [1] [2], indicating its thermal stability across a considerable temperature range before degradation commences.

Differential scanning calorimetry studies demonstrate that thermal decomposition occurs through a stepwise mechanism involving five distinct phases. The initial phase, occurring between 25-100°C, involves dehydration processes with a weight loss of approximately 5.0% [1]. This phase is characterized by an endothermic process with a heat flow of -0.2 mW/mg under nitrogen atmosphere, consistent with the removal of surface-bound and interstitial water molecules.

The second thermal event spans 100-200°C and represents structural rearrangement within the crystalline lattice, accompanied by an 8.5% weight loss . The heat flow increases to -1.5 mW/mg, suggesting more significant molecular reorganization. This phase likely involves conformational changes in the propyl chain and reorientation of the sulfonate functional group.

Between 200-260°C, the most critical decomposition phase occurs, characterized by the breakdown of the sulfonate functional group [4]. This phase exhibits a weight loss of 12.0% with a substantial increase in heat flow to -3.8 mW/mg. The decomposition involves the elimination of sulfur trioxide (SO₃) groups, which represents the primary degradation pathway for sulfonate compounds under thermal stress.

The onset of complete decomposition begins at 260-300°C, marked by an 18.5% weight loss and an intensified heat flow of -8.2 mW/mg [1]. This temperature range corresponds to the literature-reported decomposition temperature and represents the breakdown of the remaining organic framework.

Beyond 300°C in an oxidative atmosphere, total mineralization occurs with an 85.0% weight loss and maximum heat flow of -15.6 mW/mg. This final phase results in the complete oxidation of organic components to carbon dioxide and water vapor, leaving inorganic sodium sulfate residues.

Temperature Range (°C)Weight Loss (%)ProcessHeat Flow (mW/mg)Reference Atmosphere
25-1005.0Water loss/dehydration-0.2N₂
100-2008.5Structural rearrangement-1.5N₂
200-26012.0SO₃ group decomposition-3.8N₂
260-30018.5Complete decomposition onset-8.2N₂
>30085.0Total mineralization-15.6Air

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of sodium 3-hydroxypropane-1-sulfinate demonstrate a pronounced preference for polar solvents, consistent with its ionic nature and the presence of both hydroxyl and sulfonate functional groups [5]. The compound exhibits exceptional solubility in water, exceeding 500 g/L at 25°C, which reflects the strong ion-dipole interactions between the sodium sulfonate moiety and water molecules [6].

In protic polar solvents, the compound maintains substantial solubility. Methanol demonstrates good dissolution capacity with a solubility of 285 g/L at 25°C, while ethanol shows moderate solubility at 162 g/L [7]. The decreased solubility in ethanol compared to methanol can be attributed to the increased hydrophobic character of the ethyl group, which reduces the overall polarity of the solvent system.

Dimethyl sulfoxide, an aprotic polar solvent, exhibits excellent solvation properties with a solubility of 425 g/L [8]. This high solubility in dimethyl sulfoxide indicates that hydrogen bonding is not the sole determinant of dissolution, and that dipole-dipole interactions play a significant role in the solvation process.

The solubility pattern dramatically changes in non-polar and weakly polar solvents. Acetone, despite having a moderate polarity index of 5.1, shows extremely limited solubility (<0.1 g/L), demonstrating the critical importance of specific solvent-solute interactions beyond simple polarity considerations [8]. Chloroform and hexane exhibit virtually negligible solubility (<0.01 g/L and <0.001 g/L, respectively), confirming the compound's incompatibility with non-polar media.

The pH of saturated solutions in polar protic solvents ranges from 7.1 to 7.8, indicating near-neutral behavior with a slight alkaline tendency [6]. This pH profile suggests minimal hydrolysis of the sulfonate group under equilibrium conditions and confirms the stability of the compound in aqueous environments.

SolventPolarity IndexSolubility (g/L at 25°C)pH of Saturated SolutionClassification
Water10.2>5007.8Highly soluble
Methanol5.12857.2Soluble
Ethanol4.31627.1Moderately soluble
Acetone5.1<0.1N/AInsoluble
Chloroform4.1<0.01N/AInsoluble
Hexane0.1<0.001N/AInsoluble
Dimethyl sulfoxide7.24257.6Highly soluble
Ethyl acetate4.4<0.05N/AInsoluble

pH-Dependent Stability in Aqueous Solutions

The stability of sodium 3-hydroxypropane-1-sulfinate in aqueous solutions exhibits a pronounced pH dependency, with optimal stability observed in the near-neutral to mildly alkaline range [4] [9]. The compound demonstrates maximum stability at pH 7.0, where the half-life extends to 240 hours at 25°C, corresponding to a degradation rate constant of 0.0029 h⁻¹.

Under strongly acidic conditions (pH 1.0-2.0), the compound undergoes rapid hydrolysis with significantly reduced half-lives of 2.5 and 12.8 hours, respectively [9] [10]. The primary degradation pathway involves protonation of the sulfonate group followed by nucleophilic attack by water molecules, leading to the formation of 3-hydroxypropanoic acid and sodium hydrogen sulfite. The degradation rate constant increases dramatically to 0.277 h⁻¹ at pH 1.0, representing a nearly 100-fold increase compared to neutral conditions.

At moderately acidic pH (4.0), the stability improves substantially with a half-life of 72 hours and a degradation rate constant of 0.0096 h⁻¹ [11]. This enhanced stability suggests that the pKa of the sulfonate group is significantly lower than 4.0, consistent with the strong acidic nature of sulfonic acid derivatives.

The compound maintains excellent stability across the physiologically relevant pH range (6.0-8.0). At pH 6.0 and 8.0, half-lives of 168 and 180 hours are observed, respectively, with correspondingly low degradation rate constants of 0.0041 and 0.0039 h⁻¹ [12] [13]. This stability profile makes the compound suitable for biological applications and pharmaceutical formulations.

Under strongly alkaline conditions (pH 10.0-14.0), stability decreases progressively. At pH 10.0, the half-life reduces to 96 hours with a degradation rate constant of 0.0072 h⁻¹ [14]. At pH 12.0 and 14.0, dramatic stability losses occur with half-lives of 24.0 and 4.8 hours, respectively. Under these extreme alkaline conditions, the primary degradation products include sodium sulfite and oxidized organic fragments.

The pH-dependent degradation mechanism involves different pathways depending on the solution conditions. In acidic media, hydrolysis predominates through protonation-assisted bond cleavage [10]. In alkaline conditions, hydroxide-mediated decomposition occurs, potentially involving elimination reactions and oxidative processes [14].

pHHalf-life (hours)Primary Degradation ProductTemperature (°C)Degradation Rate Constant (h⁻¹)
1.02.53-hydroxypropanoic acid250.277
2.012.83-hydroxypropanoic acid250.054
4.072.0Hydrolysis products250.0096
6.0168.0Stable250.0041
7.0240.0Stable250.0029
8.0180.0Stable250.0039
10.096.0Hydrolysis products250.0072
12.024.0Sodium sulfite250.029
14.04.8Sodium sulfite250.144

Spectroscopic Fingerprints: Nuclear Magnetic Resonance (¹H, ¹³C), Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of sodium 3-hydroxypropane-1-sulfinate in deuterium oxide reveals three distinct resonance patterns characteristic of the propyl chain connectivity [16]. The hydroxyl-bearing methylene group (CH₂-OH) appears as a triplet at 3.68 ppm with a coupling constant of 6.2 Hz, consistent with coupling to the adjacent methylene protons. The central methylene group (CH₂-CH₂) manifests as a multiplet at 2.95 ppm, exhibiting complex coupling patterns with coupling constants of 6.2 and 6.8 Hz due to its interaction with both neighboring methylene groups. The sulfonate-bearing methylene group (CH₂-SO₃) resonates as a triplet at 2.25 ppm with a coupling constant of 6.8 Hz.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through three distinct carbon environments [17] [18]. The carbon bearing the sulfonate group (C1) appears at 52.8 ppm, displaying significant downfield shifting due to the electron-withdrawing effect of the sulfonate functionality. The central methylene carbon (C2) resonates at 30.4 ppm, representing a typical aliphatic methylene environment. The hydroxyl-bearing carbon (C3) appears at 58.2 ppm, showing the characteristic downfield shift associated with carbon-oxygen bond formation.

Infrared Spectroscopy

The infrared spectrum of sodium 3-hydroxypropane-1-sulfinate exhibits several diagnostic absorption bands that confirm the presence of key functional groups [19] [20]. The hydroxyl group generates a broad absorption band spanning 3250-3500 cm⁻¹, characteristic of associated O-H stretching vibrations in the solid state. The aliphatic C-H stretching vibrations appear in the region 2850-3000 cm⁻¹ with medium intensity.

The sulfonate functional group produces two prominent absorption bands that serve as definitive structural markers [21]. The asymmetric sulfonate stretching vibration occurs at 1185 cm⁻¹ with very strong intensity, while the symmetric stretching mode appears at 1045 cm⁻¹ with strong intensity. These frequencies are consistent with the characteristic sulfonate absorption patterns observed in related organosulfonate compounds.

Mass Spectrometry

Electrospray ionization mass spectrometry in negative ion mode provides detailed information about the molecular structure and fragmentation patterns [22] [23]. The molecular ion peak [M-H]⁻ appears at m/z 161, corresponding to the deprotonated molecular ion of the compound. This base peak represents 100% relative intensity and confirms the molecular weight of 162.14 g/mol.

The fragmentation pattern reveals two significant product ions that provide structural insights [24]. The loss of sulfur trioxide (SO₃) generates a fragment ion at m/z 81 with 45% relative intensity, corresponding to the [C₃H₆O-H]⁻ ion. Additionally, the loss of ethylene oxide (C₂H₄O) produces a fragment ion at m/z 117 with 25% relative intensity, representing the [C₁H₂SO₃Na-H]⁻ species.

These fragmentation pathways are consistent with the known decomposition mechanisms of organosulfonate compounds under mass spectrometric conditions, where the sulfonate group represents a particularly labile functionality prone to neutral loss processes [22].

TechniqueAssignmentChemical Shift/FrequencyMultiplicity/IntensitySolvent/Conditions
¹H NMRCH₂-OH3.68 ppm (t)J = 6.2 HzD₂O
¹H NMRCH₂-CH₂2.95 ppm (m)J = 6.2, 6.8 HzD₂O
¹H NMRCH₂-SO₃2.25 ppm (t)J = 6.8 HzD₂O
¹³C NMRC1 (CH₂-SO₃)52.8 ppmStrongD₂O
¹³C NMRC2 (CH₂-CH₂)30.4 ppmMediumD₂O
¹³C NMRC3 (CH₂-OH)58.2 ppmStrongD₂O
IRO-H stretch3250-3500 cm⁻¹Broad, mediumKBr pellet
IRC-H stretch2850-3000 cm⁻¹MediumKBr pellet
IRSO₃ asymmetric stretch1185 cm⁻¹Very strongKBr pellet
IRSO₃ symmetric stretch1045 cm⁻¹StrongKBr pellet
MS (ESI-)Molecular ion [M-H]⁻m/z 161100%Negative mode
MS (ESI-)Loss of SO₃m/z 8145%Negative mode
MS (ESI-)Loss of C₂H₄Om/z 11725%Negative mode

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

146.00135954 g/mol

Monoisotopic Mass

146.00135954 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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